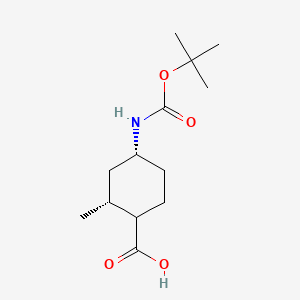
2-Chloro-6-(4-piperidinyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(4-piperidyl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloropyridine with piperidine under controlled conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(4-piperidyl)pyridine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(4-piperidyl)pyridine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(4-piperidyl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 2-Chloro-6-(4-piperidyl)pyridine Hydrochloride.
Piperidine Derivatives: Compounds with similar piperidine rings that exhibit comparable chemical properties.
Uniqueness
2-Chloro-6-(4-piperidyl)pyridine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C10H14Cl2N2 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
2-chloro-6-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H |
InChI-Schlüssel |
JFMYTUHHVKNCIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC(=CC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


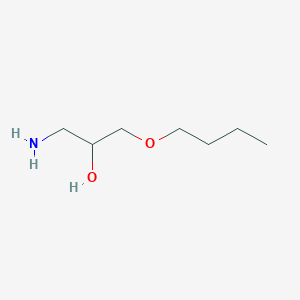


![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
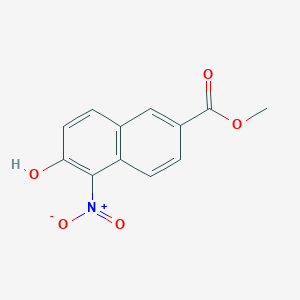
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
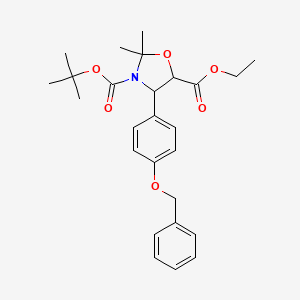

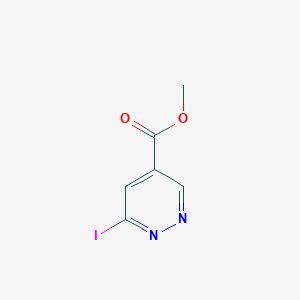

![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
